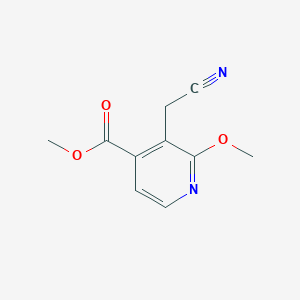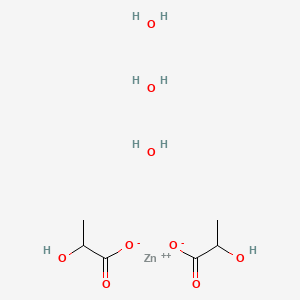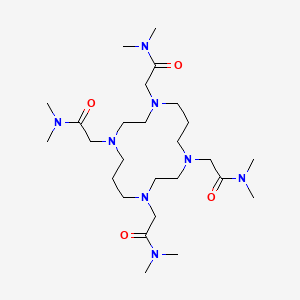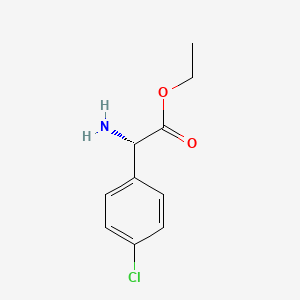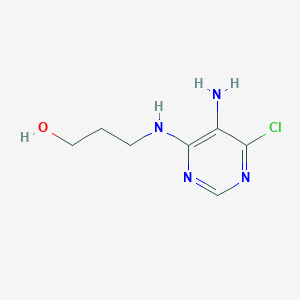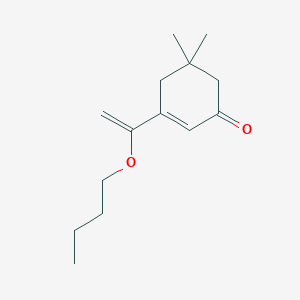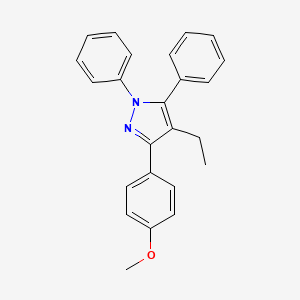
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone
説明
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone, also known as CDM, is a chemical compound that belongs to the family of aryl ketones. It has been widely studied due to its potential applications in the field of medicinal chemistry. CDM is a white crystalline powder that has a molecular weight of 297.1 g/mol.
科学的研究の応用
Environmental Impact and Remediation
Chlorinated Hydrocarbons and Environmental Estrogens
Chlorinated compounds like methoxychlor, a proestrogenic pesticide, have been studied for their adverse effects on fertility, development, and behavior in both males and females. Understanding the metabolic pathways and toxicological impacts of such compounds can provide insights into the environmental and health-related challenges associated with (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone and similar chlorinated compounds (Cummings, 1997).
Alkylphenol Ethoxylates Degradation
The environmental fate of alkylphenol ethoxylates (APEs) and their metabolites, which are used widely in industrial and domestic products, has raised concerns due to their persistence and endocrine-disrupting potential. Research into the degradation pathways and environmental distribution of these compounds can inform the management and remediation strategies for related chlorinated hydrocarbons (Ying, Williams, & Kookana, 2002).
Biochemical Applications and Toxicology
Toxicity and Mechanisms in Aquatic Life
Chlorophenols, another group of chlorinated compounds, exhibit toxicity in fish through mechanisms such as oxidative stress, immune system disruption, endocrine function alterations, and apoptosis. These findings highlight the importance of understanding the toxicological profiles and mechanisms of action for chlorinated compounds, including (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone, especially in sensitive aquatic environments (Ge et al., 2017).
Chemical Analysis and Methodologies
Analytical techniques and methodologies developed for the analysis of chlorinated hydrocarbons, such as those used for the identification and quantification of fatty acid methyl esters in environmental samples, can be adapted for research on (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone. These methods enable the detailed study of chemical properties, environmental distribution, and potential impacts of chlorinated compounds (Bannon et al., 1982).
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-19-13-3-2-9(15)7-12(13)14(18)8-4-10(16)6-11(17)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRBLSCMPZAISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653048 | |
| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone | |
CAS RN |
872088-11-4 | |
| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




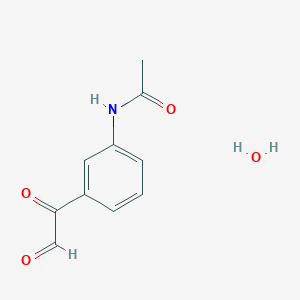
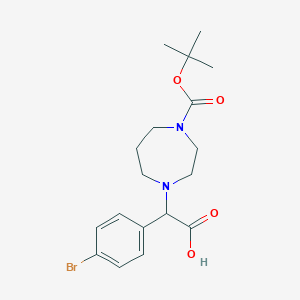
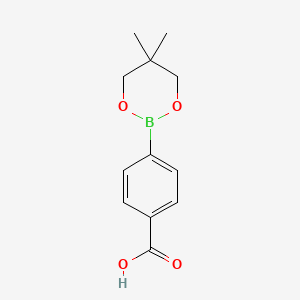
![2-[2-(Dimethylamino)ethylcarbonyl]thiophene hydrobromide](/img/structure/B1499147.png)
